N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-8-18(11-14(13)2)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLRZFCRMXVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes an oxadiazole moiety and a tetrahydronaphthalene backbone. Its molecular formula is , with a molecular weight of approximately 336.39 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its unique properties and potential biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| Functional Groups | Oxadiazole, Carboxamide |
| Substituents | 3,4-Dimethylphenyl |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assays
In one study, the compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| MCF-7 (Breast Cancer) | 10.5 |
The results indicated that the compound exhibited potent cytotoxic effects, particularly against MCF-7 cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses significant antibacterial activity.
Antibacterial Testing
In a study assessing its antibacterial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential of this compound as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzyme Activity : The oxadiazole moiety may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically involves:
- Condensation of 3,4-dimethylphenyl-substituted hydrazine derivatives with tetrahydronaphthalene-2-carboxylic acid precursors.
- Cyclization using reagents like hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
- Reaction conditions (e.g., ethanol or DMF as solvents, temperatures between 80–120°C) are critical for optimizing yield and purity.
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR (¹H/¹³C): To confirm the integration of aromatic protons (e.g., 3,4-dimethylphenyl substituents) and carboxamide linkages .
- IR Spectroscopy: To identify functional groups like C=O (carboxamide, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): For molecular ion validation (expected m/z ~380–400 g/mol) .
Q. What biological targets or mechanisms are associated with this compound?
- The oxadiazole moiety is known to inhibit enzymes like cyclooxygenase (COX) or kinases via π-π stacking and hydrogen bonding .
- The tetrahydronaphthalene group enhances lipophilicity, aiding membrane permeability for antimicrobial or anticancer activity .
- Preliminary studies suggest modulation of apoptosis pathways in cancer cell lines (e.g., caspase-3 activation) .
Q. How should researchers handle safety concerns during experimental work?
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .
- Conduct reactions in fume hoods due to potential release of toxic gases (e.g., hydrogen bromide) during synthesis .
Advanced Research Questions
Q. How can contradictions in biological activity data between analogs be resolved?
- Compare substituent effects: For example, 3,4-dimethylphenyl vs. 2,5-dimethylphenyl analogs may exhibit differing enzyme inhibition due to steric/electronic variations .
- Use dose-response assays (e.g., IC₅₀ values) and molecular docking to validate target specificity .
- Example table for SAR analysis:
| Substituent Position | IC₅₀ (µM) COX-2 | LogP |
|---|---|---|
| 3,4-dimethylphenyl | 0.45 | 3.8 |
| 2,5-dimethylphenyl | 1.20 | 3.5 |
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key binding residues .
- DFT Calculations: Optimize the oxadiazole ring’s electron density to enhance H-bond acceptor capacity .
Q. How can synthetic yields be improved for scale-up studies?
- Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) .
- Employ continuous flow reactors to enhance reproducibility and reduce side reactions .
- Monitor reaction progress via HPLC (C18 columns, acetonitrile/water gradient) .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
- Use nanoparticle encapsulation or cyclodextrin complexes to enhance dissolution rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
